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Compound of Interest

Compound Name:
4-Methyl-6,7-

methylenedioxycoumarin

Cat. No.: B080472 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Methyl-6,7-methylenedioxycoumarin (C₁₁H₈O₄, Molar Mass: 204.18 g/mol ), a coumarin

derivative of interest in pharmaceutical and chemical research. This document details the

available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, alongside the experimental protocols for their acquisition.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-Methyl-6,7-
methylenedioxycoumarin.

Table 1: Mass Spectrometry Data
Parameter Value

Ionization Mode Electron Ionization (EI)

Molecular Ion [M]⁺ m/z 204

Key Fragment Ions m/z 176, 175

Data sourced from the NIST Mass Spectrometry Data Center.[1]
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Table 2: ¹H NMR Spectral Data (Predicted)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.0-7.2 s 1H H-5

~6.8-7.0 s 1H H-8

~6.2 s 1H H-3

~6.0 s 2H -O-CH₂-O-

~2.4 s 3H -CH₃

Note: Experimentally obtained spectrum for 4-Methyl-6,7-methylenedioxycoumarin is not

publicly available. The predicted values are based on the analysis of structurally similar

coumarin derivatives.

Table 3: ¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ) ppm Assignment

~161 C-2 (C=O)

~155 C-7

~148 C-6

~144 C-8a

~115 C-4a

~112 C-5

~110 C-3

~102 -O-CH₂-O-

~98 C-8

~18 -CH₃
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Note: Experimentally obtained spectrum for 4-Methyl-6,7-methylenedioxycoumarin is not

publicly available. The predicted values are based on the analysis of structurally similar

coumarin derivatives.

Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~1700-1740 Strong
C=O stretch (α,β-unsaturated

lactone)

~1600-1620 Medium C=C stretch (aromatic)

~1450-1500 Medium C=C stretch (aromatic)

~1250 Strong C-O stretch (lactone)

~1040 Strong C-O stretch (methylenedioxy)

~930 Medium O-C-O bend (methylenedioxy)

Note: The specific FTIR spectrum for 4-Methyl-6,7-methylenedioxycoumarin is noted to be

available, though the full spectrum is not provided in the immediate search results. The

presented data is characteristic for this class of compounds.

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 4-Methyl-6,7-methylenedioxycoumarin is

dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of

tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field

strength of 300 MHz or higher.

¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to

obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately
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10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

¹³C NMR Acquisition: The carbon spectrum is typically acquired with proton decoupling to

simplify the spectrum to single lines for each carbon environment. A wider spectral width

(e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C and its smaller

gyromagnetic ratio, a larger number of scans and a longer relaxation delay may be required.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A

small amount of the compound (1-2 mg) is finely ground with approximately 100-200 mg of

dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent

pellet using a hydraulic press.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the

spectrum.

Data Acquisition: A background spectrum of a pure KBr pellet is recorded first. The sample

pellet is then placed in the sample holder, and the spectrum is recorded, typically in the

range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or

absorbance.

Mass Spectrometry (MS)
Sample Introduction: For a volatile and thermally stable compound like 4-Methyl-6,7-
methylenedioxycoumarin, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable

technique. The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or

ethyl acetate) and injected into the gas chromatograph.

Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a

nonpolar HP-5MS column). The column temperature is ramped to elute the compound.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer

and is ionized, typically using electron ionization (EI) at 70 eV.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).
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Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.

General Workflow for Spectroscopic Analysis
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General workflow for spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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